Fmoc-4-aminohippuric acid
Overview
Description
Fmoc-4-aminohippuric acid is a derivative of hippuric acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis and as a biochemical reagent in various research applications. The Fmoc group is a base-labile protecting group commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-aminohippuric acid typically involves the protection of the amino group of 4-aminohippuric acid with the Fmoc group. This can be achieved by reacting 4-aminohippuric acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) as the protecting reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced during the synthesis cycle, and the product is purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-aminohippuric acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in an organic solvent like N,N-dimethylformamide (DMF).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Substitution: Electrophiles such as acyl chlorides and alkyl halides.
Oxidation: Reagents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Deprotection: Removal of the Fmoc group yields 4-aminohippuric acid.
Substitution: Formation of substituted derivatives of 4-aminohippuric acid.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.
Scientific Research Applications
Fmoc-4-aminohippuric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of Fmoc-4-aminohippuric acid involves the protection of the amino group by the Fmoc group, which prevents unwanted reactions during synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the compound . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Fmoc-4-aminobenzoic acid: Similar in structure but with a different functional group.
Fmoc-4-aminophenylacetic acid: Another derivative with a similar protecting group.
Fmoc-4-aminobutyric acid: A compound with a similar protecting group but different backbone structure.
Uniqueness
Fmoc-4-aminohippuric acid is unique due to its specific structure, which combines the properties of hippuric acid and the Fmoc protecting group. This combination allows for versatile applications in peptide synthesis and biochemical research, making it a valuable compound in various scientific fields .
Properties
IUPAC Name |
2-[[4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoyl]amino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c27-22(28)13-25-23(29)15-9-11-16(12-10-15)26-24(30)31-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,25,29)(H,26,30)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFMTQUDCOODFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301182078 | |
Record name | N-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzoyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301182078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072902-66-9 | |
Record name | N-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzoyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072902-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzoyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301182078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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